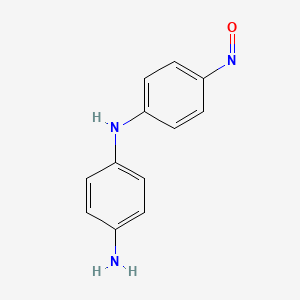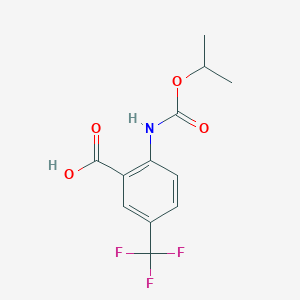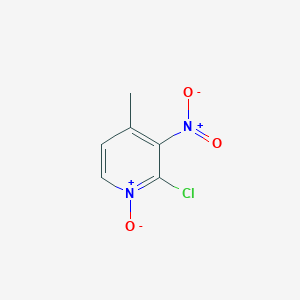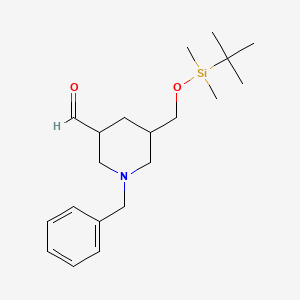![molecular formula C13H19N3O3 B8398833 4-[(Boc-amino)methyl]benzohydrazide](/img/structure/B8398833.png)
4-[(Boc-amino)methyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Boc-amino)methyl]benzohydrazide is an organic compound that features a benzoylhydrazine core with a tert-butoxycarbonyl (Boc) protecting group attached to the aminomethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Boc-amino)methyl]benzohydrazide typically involves the following steps:
Protection of Aminomethyl Group: The aminomethyl group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of Benzoylhydrazine: The protected aminomethyl compound is then reacted with benzoyl chloride in the presence of a base to form the benzoylhydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Boc-amino)methyl]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected aminomethyl group can be substituted under specific conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, DMAP, acetonitrile.
Deprotection: Trifluoroacetic acid, dichloromethane, HCl, methanol.
Coupling: Palladium catalysts, boron reagents.
Major Products Formed
Substitution: Boc-protected derivatives.
Deprotection: Free aminomethylbenzoylhydrazine.
Coupling: Various coupled products depending on the reactants used.
Aplicaciones Científicas De Investigación
4-[(Boc-amino)methyl]benzohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[(Boc-amino)methyl]benzohydrazide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
4-[(Boc-amino)methyl]benzohydrazide can be compared with other similar compounds:
4-(tert-Butyl)benzohydrazide: Similar structure but lacks the aminomethyl group, making it less versatile in certain reactions.
N-Benzylidene-4-(tert-butyl)benzohydrazide: Contains a benzylidene group, which provides different reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H19N3O3 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
tert-butyl N-[[4-(hydrazinecarbonyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)15-8-9-4-6-10(7-5-9)11(17)16-14/h4-7H,8,14H2,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
BRQVPJWZURCBME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[Chloro(cyclohexyl)methyl]-1-benzothiophene](/img/structure/B8398853.png)
